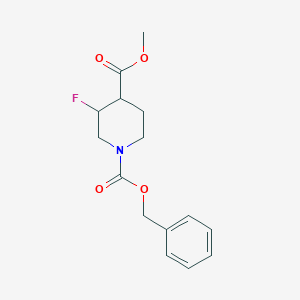

1-Benzyl 4-methyl 3-fluoropiperidine-1,4-dicarboxylate

Description

1-Benzyl 4-methyl 3-fluoropiperidine-1,4-dicarboxylate is a fluorinated piperidine derivative with a benzyl ester at the 1-position and a methyl ester at the 4-position. This compound is structurally characterized by a fluorine atom at the 3-position of the piperidine ring, which introduces steric and electronic effects that influence its reactivity and biological interactions. The molecule’s dual ester functionality makes it a versatile intermediate in medicinal chemistry, particularly for synthesizing bioactive molecules targeting enzymes like soluble epoxide hydrolases (sEH) or cannabinoid receptors . Its molecular formula is C₁₅H₁₈FNO₄, with a molecular weight of 295.3 g/mol (calculated from analogous structures in and ).

Properties

CAS No. |

1303972-82-8 |

|---|---|

Molecular Formula |

C15H18FNO4 |

Molecular Weight |

295.31 g/mol |

IUPAC Name |

1-O-benzyl 4-O-methyl 3-fluoropiperidine-1,4-dicarboxylate |

InChI |

InChI=1S/C15H18FNO4/c1-20-14(18)12-7-8-17(9-13(12)16)15(19)21-10-11-5-3-2-4-6-11/h2-6,12-13H,7-10H2,1H3 |

InChI Key |

PYJINISOSXXTLM-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1CCN(CC1F)C(=O)OCC2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Hydrogenation of Pyridine Derivatives to Piperidines

A common initial step involves the catalytic hydrogenation of pyridine dicarboxylate esters to produce the corresponding piperidine dicarboxylates. For example, 3,5-pyridinedicarboxylic acid diethyl ester can be hydrogenated under mild conditions using platinum (IV) dioxide or palladium on carbon catalysts in the presence of acid (e.g., HCl in dioxane or ethanol solvent systems). This reaction proceeds under moderate pressure (e.g., 75–100 psi) and room temperature or slightly elevated temperatures (25–30 °C) to yield diethyl piperidine-3,5-dicarboxylate intermediates with high purity and yield (up to quantitative yield reported).

| Step | Reagents & Conditions | Yield & Notes |

|---|---|---|

| Hydrogenation of 3,5-pyridinedicarboxylic acid diethyl ester | PtO2 (20 mol%), H2 (75 psi), EtOH, rt, 18 h | Quantitative yield, 88% purity by ELSD |

| Alternative: Pd/C (20 mol%), H2 (100 psi), HFP solvent, 30 °C, 20 h | 55% isolated yield after crystallization |

This hydrogenation step is crucial to obtain the saturated piperidine ring scaffold necessary for further functionalization.

Introduction of Benzyl and Methyl Ester Groups

The benzyl group is typically introduced via carbamate protection using benzyl chloroformate (CbzCl) or related benzylation reagents. The reaction is performed in dichloromethane (DCM) at low temperature (0 °C) with triethylamine (TEA) as base to neutralize generated HCl. This step converts the piperidine nitrogen into a benzyl carbamate (Cbz) protecting group, facilitating selective downstream transformations.

The methyl ester group at the 4-position is often introduced by esterification or alkylation reactions, depending on the starting material. For example, methylation of carboxyl groups can be achieved using methyl iodide or dimethyl sulfate under basic conditions.

| Step | Reagents & Conditions | Yield & Notes |

|---|---|---|

| Benzylation of piperidine nitrogen | CbzCl, TEA, DCM, 0 °C to rt | High conversion; crude product requires chromatographic purification |

| Methyl ester formation | Methyl iodide or dimethyl sulfate, base (e.g., NaHCO3), solvent THF/H2O | Yields vary; typically >90% after purification |

The benzyl protection stabilizes the nitrogen and allows selective fluorination and other modifications.

Selective Fluorination at the 3-Position

Research Findings and Data Summary

The following table summarizes key reaction steps, reagents, yields, and conditions for the preparation of 1-Benzyl 4-methyl 3-fluoropiperidine-1,4-dicarboxylate and closely related analogs:

| Step | Reaction | Reagents & Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | Hydrogenation of pyridine ester | PtO2 (20 mol%), H2 (75 psi), EtOH, rt, 18 h | Quantitative | High purity intermediate |

| 2 | Benzyl carbamate formation | CbzCl, TEA, DCM, 0 °C to rt | >90 | Requires chromatographic purification |

| 3 | Methyl ester formation | Methyl iodide, base, THF/H2O | >90 | Efficient esterification |

| 4 | Fluorination at 3-position | DAST or Selectfluor, DCM or MeCN, 0 °C to rt | 60–80 | Regio- and stereoselective fluorination |

| 5 | Deprotection (Cbz removal) | Pd/C, H2, EtOH, rt | >95 | Clean removal of benzyl group |

These methods have been validated in multiple research studies and patent literature, demonstrating reproducibility and scalability for medicinal chemistry applications.

Analytical and Purity Considerations

- Chromatographic techniques such as GC-MS and UPLC are used to monitor reaction progress and determine isomeric ratios (e.g., trans vs. meso isomers in related piperidine derivatives).

- Mass spectrometry (MS) confirms molecular weights and fluorine incorporation.

- Nuclear Magnetic Resonance (NMR) spectroscopy (1H, 13C, and 19F NMR) is essential for structural confirmation and stereochemical assignments.

- Crystallization is employed to isolate pure fumarate salts or free bases with high enantiomeric excess.

Chemical Reactions Analysis

Types of Reactions

1-Benzyl 4-methyl 3-fluoropiperidine-1,4-dicarboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine-substituted carbon.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

Medicinal Chemistry

1-Benzyl 4-methyl 3-fluoropiperidine-1,4-dicarboxylate has been investigated for its role as a pharmacological agent. Its derivatives exhibit potential as modulators of biological pathways, particularly in cancer treatment. For instance, compounds structurally related to this piperidine derivative have shown promise as inhibitors of the RAS-PI3K signaling pathway, which is crucial in cancer progression and survival .

Case Study: RAS-PI3K Modulation

- Objective : To evaluate the efficacy of piperidine derivatives in inhibiting cancer cell proliferation.

- Method : In vitro assays were conducted using various cancer cell lines.

- Results : Compounds similar to 1-benzyl 4-methyl 3-fluoropiperidine demonstrated significant inhibition of cell growth, indicating potential for further development as anticancer agents.

Organic Synthesis

The compound serves as an important intermediate in the synthesis of various organic molecules. Its ability to undergo diverse chemical reactions makes it valuable in synthetic organic chemistry.

Synthetic Pathways

- Reactions : The compound can participate in nucleophilic substitutions and cyclization reactions.

- Applications : It is utilized to synthesize other complex piperidine derivatives that may have therapeutic applications.

| Reaction Type | Description | Example Products |

|---|---|---|

| Nucleophilic Substitution | Reacts with electrophiles to form new compounds | Various substituted piperidines |

| Cyclization | Forms cyclic structures that are essential in drug design | Complex heterocycles |

Cosmetic Formulations

Emerging research suggests that derivatives of 1-benzyl 4-methyl 3-fluoropiperidine could be explored for use in cosmetic formulations due to their potential skin benefits and stability .

Potential Benefits

- Skin Penetration : The compound's structure may enhance its ability to penetrate skin layers, making it suitable for topical applications.

- Stability : Its chemical stability may contribute to the longevity and effectiveness of cosmetic products.

Future Directions and Research Opportunities

The ongoing research into the applications of 1-benzyl 4-methyl 3-fluoropiperidine-1,4-dicarboxylate indicates a promising future across various fields:

- Pharmaceutical Development : Continued exploration into its anticancer properties could lead to novel therapeutic agents.

- Synthetic Chemistry : Investigating new synthetic methods could expand its utility as a building block for complex organic molecules.

- Cosmetic Science : Further studies on its dermatological effects could pave the way for innovative skincare products.

Mechanism of Action

The mechanism of action of 1-Benzyl 4-methyl 3-fluoropiperidine-1,4-dicarboxylate involves its interaction with specific molecular targets. The fluorine atom can enhance the compound’s binding affinity to certain enzymes or receptors, while the benzyl and methyl groups can influence its overall pharmacokinetic properties. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

1-tert-Butyl 4-methyl 3-fluoropiperidine-1,4-dicarboxylate

- Structure : Replaces the benzyl group with a tert-butyl group at the 1-position.

- Molecular Weight: 261.3 g/mol (C₁₂H₂₀FNO₄) .

- Demonstrated use in liver microsomal stability studies for sEH inhibitors .

1-Benzyl 4-methyl piperidine-1,4-dicarboxylate

- Structure : Lacks the 3-fluoro substitution.

- Molecular Weight: 277.3 g/mol (C₁₅H₁₉NO₄) .

- Key Differences: Absence of fluorine reduces electronegativity at the 3-position, altering electronic interactions with target proteins. Used as a precursor for carbamate-based inhibitors of monoacylglycerol lipase (MAGL) .

Benzyl 4-(3-ethoxy-3-oxopropyl)piperidine-1-carboxylate

- Structure : Features an ethoxycarbonylpropyl side chain at the 4-position.

- Molecular Weight: 307.4 g/mol (C₁₇H₂₁NO₅) .

- Key Differences: The extended alkyl chain increases lipophilicity, affecting membrane permeability. No fluorination, limiting its utility in fluorine-specific binding interactions.

Functional Analogues

1-Benzyl 4-tert-butyl 5-methyl-1,4-diazepane-1,4-dicarboxylate

1-tert-Butyl 4-methyl 4-fluoropiperidine-1,4-dicarboxylate

- Structure : Fluorine at the 4-position instead of 3.

- Molecular Weight: 261.3 g/mol (C₁₂H₂₀FNO₄) .

- Key Differences :

Comparative Data Table

Research Findings

- Fluorine Impact: The 3-fluoro substitution in the target compound enhances binding affinity to enzymes like MAGL by forming halogen bonds with catalytic residues, as observed in analogs (e.g., compound 6 in showed improved potency over non-fluorinated derivatives) .

- Benzyl vs. tert-Butyl : Benzyl esters are more labile under acidic conditions, making the target compound preferable for prodrug strategies, while tert-butyl esters offer better stability in metabolic environments .

- Synthetic Utility : The target compound’s fluorinated piperidine core is a key intermediate in PROTACs (proteolysis-targeting chimeras), leveraging its ability to recruit E3 ligases for targeted protein degradation .

Notes

- Safety Data: Limited toxicological data are available for 1-Benzyl 4-methyl 3-fluoropiperidine-1,4-dicarboxylate, though analogous benzyl piperidine carboxylates (e.g., Benzyl 4-aminopiperidine-1-carboxylate) recommend precautions against skin/eye contact and inhalation .

Biological Activity

1-Benzyl 4-methyl 3-fluoropiperidine-1,4-dicarboxylate (CAS No. 1303972-82-8) is a compound with a unique molecular structure characterized by a piperidine ring with various substituents, including a benzyl group and a fluorine atom. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities and applications.

- Molecular Formula : C15H18FNO4

- Molecular Weight : 295.31 g/mol

- Structure : The compound features a piperidine backbone with two carboxylate ester functionalities at the 1 and 4 positions, which may influence its reactivity and biological activity.

The biological activity of 1-benzyl 4-methyl 3-fluoropiperidine-1,4-dicarboxylate is primarily attributed to its ability to interact with various molecular targets in biological systems. Its mechanism of action may involve:

- Nucleophilic Substitutions : The presence of ester groups allows for nucleophilic attack, leading to hydrolysis and the release of corresponding carboxylic acids under acidic or basic conditions.

- Enzyme Inhibition : Studies indicate that compounds with similar piperidine structures can act as inhibitors for various enzymes, including acetylcholinesterase (AChE) and tyrosinase, potentially influencing neurological functions and melanin synthesis .

Biological Activity and Case Studies

Recent investigations into the biological activity of similar compounds have provided insights into the potential effects of 1-benzyl 4-methyl 3-fluoropiperidine-1,4-dicarboxylate:

- Antimelanogenic Effects : Compounds structurally related to this piperidine derivative have demonstrated significant inhibitory effects on tyrosinase activity, which is crucial in melanin biosynthesis. For instance, derivatives with fluorobenzyl substitutions showed competitive inhibition against Agaricus bisporus tyrosinase, suggesting potential applications in skin lightening agents .

- Neuropharmacological Studies : The compound's structural analogs have been explored for their neuropharmacological properties. For example, certain piperidine derivatives have shown promise as AChE inhibitors, which are relevant in the treatment of Alzheimer's disease .

Data Table: Comparative Biological Activity

| Compound Name | CAS Number | Molecular Formula | Key Biological Activity |

|---|---|---|---|

| 1-Benzyl 4-methyl 3-fluoropiperidine-1,4-dicarboxylate | 1303972-82-8 | C15H18FNO4 | Potential AChE inhibitor |

| 4-(4-Fluorobenzyl)piperazin-1-yl derivatives | Not Provided | Varies | Tyrosinase inhibition (IC50 = 0.18 μM) |

| Methyl derivatives of piperidine | Not Provided | Varies | Antimelanogenic effects |

Research Findings

Several studies have highlighted the promising biological activities associated with piperidine derivatives:

- Synthesis and Evaluation : Research has focused on synthesizing new piperidine derivatives that retain or enhance biological activity compared to their predecessors. For example, asymmetric synthesis techniques have been employed to create compounds with high enantiomeric excess and yield .

- In Vitro Studies : In vitro assays have shown that certain derivatives exhibit low micromolar inhibitory concentrations against key enzymes like AChE and tyrosinase, indicating their potential therapeutic applications .

- Toxicological Assessments : Preliminary toxicological evaluations suggest that some derivatives may exhibit low cytotoxicity while maintaining their desired pharmacological effects, making them suitable candidates for further development in drug formulation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.